molecular formula C19H19ClN2O3S B12197837 5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B12197837
M. Wt: 390.9 g/mol
InChI Key: WOUYXESCHHSUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonation, and subsequent substitution reactions. The specific synthetic route may vary, but a common approach involves the following steps:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Alkyl halides, base catalysts (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, leading to various biological effects. The sulfonamide group may also play a role in the compound’s activity by interacting with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Sulfanilamide: A sulfonamide antibiotic with a simpler structure.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.

Uniqueness

5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to its combination of a quinoline moiety, sulfonamide group, and various substituents

Properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

5-chloro-4-methyl-2-propoxy-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C19H19ClN2O3S/c1-3-8-25-18-9-13(2)16(20)11-19(18)26(23,24)22-15-10-14-6-4-5-7-17(14)21-12-15/h4-7,9-12,22H,3,8H2,1-2H3

InChI Key

WOUYXESCHHSUNA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.